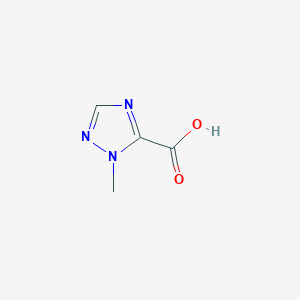

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

Overview

Description

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of the 1,2,4-triazole family, which is known for its versatile biological activities .

Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate, a similar compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . The synthesis of 1,2,4-triazoles generally involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .Chemical Reactions Analysis

Triazole compounds, including this compound, are known for their ability to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions involving aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles .Scientific Research Applications

The 1,2,4-triazole derivatives, including 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid, represent a significant class of five-membered heterocyclic compounds. These derivatives are of great importance due to their structural versatility, allowing for diverse biological activities. Recent studies have highlighted the synthesis, biological evaluation, and potential uses of these compounds, reflecting their importance in pharmaceuticals, materials science, and organic chemistry.

Pharmacological Potential

1,2,4-Triazole derivatives have been extensively studied for their broad range of pharmacological activities. They demonstrate potent antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This pharmacological diversity is attributed to the triazole ring's ability to interact with various biological targets, making these derivatives valuable scaffolds in drug discovery and development (Ferreira et al., 2013).

Synthetic Routes and Chemical Modifications

The advancement in synthetic methodologies for 1,2,4-triazole derivatives has been a focal point of research. Various synthetic routes, including eco-friendly procedures, have been developed to enhance the efficiency of synthesizing these compounds. These methodologies aim to improve reaction conditions, yield, and the environmental impact of chemical syntheses. Notably, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a pivotal strategy for constructing 1,2,4-triazole scaffolds, facilitating the development of novel derivatives with enhanced biological activities (Kaushik et al., 2019).

Material Science and Corrosion Inhibition

Beyond pharmacological applications, 1,2,4-triazole derivatives have shown promise in materials science, particularly as corrosion inhibitors for various metals. These compounds effectively protect metal surfaces against corrosion, highlighting their potential in industrial applications. The mechanisms of action involve interaction with metal surfaces to form protective layers, significantly reducing corrosion rates and enhancing the longevity of metal components (Hrimla et al., 2021).

Proton-Conducting Membranes

In the field of energy, 1,2,4-triazole derivatives, particularly those based on 1-vinyl-1,2,4-triazole, have been identified as promising materials for developing proton-conducting membranes for fuel cells. These membranes exhibit high thermal and electrochemical stability, high ionic conductivity under anhydrous conditions, and excellent mechanical properties, making them suitable for high-temperature fuel cell applications (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Target of Action

Triazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds and hydrophobic interactions with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known that triazole compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that triazole compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Properties

IUPAC Name |

2-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-3(4(8)9)5-2-6-7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALLMKCACFMPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679691 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815588-93-3 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)

![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)